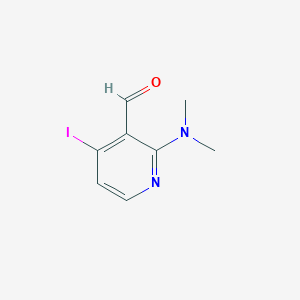

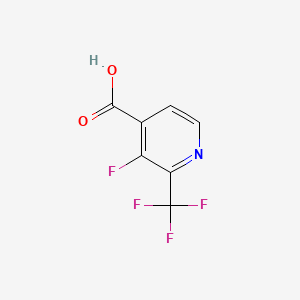

![molecular formula C15H18N2O6 B1328659 2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid CAS No. 942474-88-6](/img/structure/B1328659.png)

2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid, otherwise known as EPCN, is an organic compound that is used in various scientific research applications. It is a white crystalline solid that is soluble in water and alcohols. EPCN is a derivative of nitrobenzoic acid, and is composed of two nitro groups, an ethoxycarbonyl group, and a piperidine ring.

Scientific Research Applications

Synthesis and Biological Evaluation

- Prokinetic Agents Synthesis : A derivative of 2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid was used in synthesizing Cinitapride related benzimidazole derivatives, which were evaluated for their anti-ulcerative activity (Srinivasulu et al., 2005).

Structural Analysis

- Crystal Structure Examination : The crystal structure of a closely related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, was analyzed to understand its molecular conformation (Faizi et al., 2016).

Hydrogen Bonding Studies

- Proton-Transfer Compounds Study : Research on proton-transfer compounds involving similar nitro-substituted benzoic acids and piperidine derivatives highlights the role of hydrogen bonding in molecular assembly (Smith & Wermuth, 2010).

Antimicrobial Activity

- Analysis of Furan Ring Containing Organic Ligands : A study involving similar piperidine derivatives examined their antimicrobial activity against various human pathogenic bacteria (Patel, 2020).

Synthesis for Cytotoxic Properties

- Cytotoxic Property Analysis : A compound synthesized using 2-piperidin-1-ylethylamine, closely related to the compound of interest, showed effective cytotoxic properties to both carcinoma and normal cells (Wang, 2013).

Antimycobacterial Activity

- Antimycobacterial Compound Synthesis : A novel benzimidazole synthesized from a closely related compound showed significant antimycobacterial activity against M. tuberculosis strains (Yoon et al., 2013).

Palladium-Catalyzed Aminocarbonylation

- Palladium-Catalyzed Reactions : Research on piperidines with ester functionality, closely related to the compound , focused on their use as N-nucleophiles in palladium-catalyzed aminocarbonylation (Takács et al., 2014).

Radiosynthesis for PET Imaging

- PET Imaging Agent Synthesis : A study on the synthesis of AZD8931, a PET imaging agent, used a process involving a derivative similar to 2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid (Wang et al., 2014).

Abraham Model Correlations

- Solute Transfer Study : Research utilizing similar nitro-substituted benzoic acids was conducted to understand solute transfer into 2-methoxyethanol (Hart et al., 2015).

Medicinal Chemistry Synthesis

- Oxindole Synthesis for Medicinal Applications : The synthesis of oxindoles, which are significant in medicinal chemistry, involved processes using compounds similar to the one (Magano et al., 2014).

Cardiovascular Activity Study

- Cardiovascular Activity of Nitriles : Research on nitriles of 1,4-dihydropyridine-3-carboxylic acid, related to the compound of interest, explored their cardiovascular activity and electrochemical oxidation (Krauze et al., 2004).

Impurity Analysis in Drug Synthesis

- Impurity Analysis in Repaglinide : A study on the impurities in Repaglinide bulk drug batches used a method involving compounds similar to 2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid (Kancherla et al., 2018).

Biological Properties Study

- Antibacterial and Antifungal Activity : Research on new piperidine substituted benzothiazole derivatives, closely related to the compound , focused on their antibacterial and antifungal activities (Shafi et al., 2021).

Aminolysis Study

- Aminolysis of Phenyl 2-Methoxybenzoates : The study of aminolysis in phenyl 2-methoxybenzoates, involving similar compounds, sheds light on reaction mechanisms and kinetics (Um & Bae, 2011).

Acidities of Nitroalkanes

- Acidity Constants Measurement : Research measured acidity constants of nitroethylenes, closely related to the compound of interest, providing insight into their chemical behavior (Bernasconi et al., 2003).

Antimicrobial Activity of Pyridine Derivatives

- Synthesis and Antimicrobial Activity : A study on the synthesis and antimicrobial activity of new pyridine derivatives utilized compounds similar to the one (Patel & Agravat, 2009).

Halogen Bonds in Molecular Salts

- Halogen Bonds in Antiviral Agent Salts : Research on 2-Chloro-4-nitrobenzoic acid, an antiviral agent similar to the compound , focused on halogen bonds in its molecular salts (Oruganti et al., 2017).

Proton Transfer in Multi-component Crystals

- Investigation of Hydrogen Location : A study on multi-component crystals involving substituted benzoic acids and 4-phenylpyridine, closely related to the compound of interest, examined hydrogen location in crystal structures (Seaton et al., 2013).

Synthesis of Anticoagulant Dabigatran Etexilate

- Anticoagulant Drug Synthesis : The synthesis of Dabigatran Etexilate, an anticoagulant drug, involved processes using compounds similar to 2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid (Guohua, 2013).

properties

IUPAC Name |

2-(4-ethoxycarbonylpiperidin-1-yl)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6/c1-2-23-15(20)10-6-8-16(9-7-10)13-11(14(18)19)4-3-5-12(13)17(21)22/h3-5,10H,2,6-9H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWVQQDYVKGWJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001189782 |

Source

|

| Record name | 4-Ethyl 1-(2-carboxy-6-nitrophenyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid | |

CAS RN |

942474-88-6 |

Source

|

| Record name | 4-Ethyl 1-(2-carboxy-6-nitrophenyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl 1-(2-carboxy-6-nitrophenyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

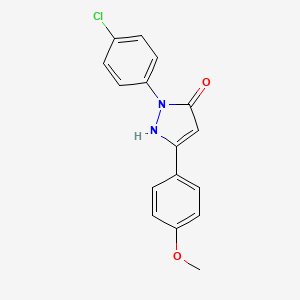

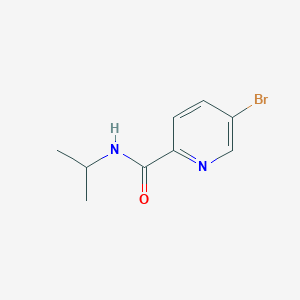

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)